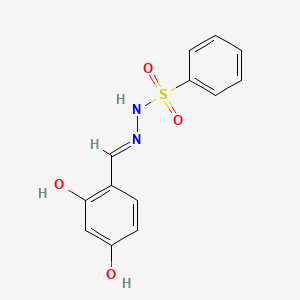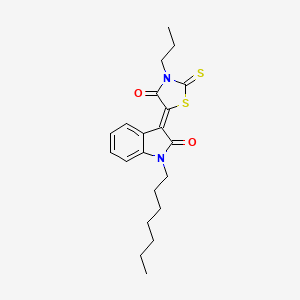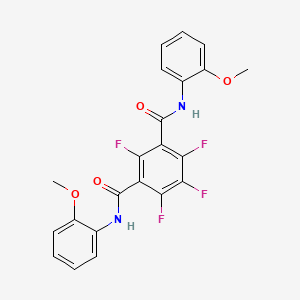![molecular formula C17H14ClN3O3 B11980336 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11980336.png)
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate is a complex organic compound that features both hydrazine and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 3-(2-chlorophenyl)acrylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.
Pathways Involved: The compound interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-bromophenyl)prop-2-enoate
- 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-fluorophenyl)prop-2-enoate
Uniqueness
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate is unique due to the presence of both hydrazine and ester functional groups, which allow it to participate in a wide range of chemical reactions. Additionally, the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C17H14ClN3O3 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14ClN3O3/c18-15-4-2-1-3-13(15)7-10-16(22)24-14-8-5-12(6-9-14)11-20-21-17(19)23/h1-11H,(H3,19,21,23)/b10-7+,20-11+ |
Clé InChI |
IATUPEDZMCNCTJ-OZNFINNBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11980276.png)


![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980298.png)
![N-(3-methoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B11980301.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980310.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980313.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980317.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11980319.png)
![Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-](/img/structure/B11980320.png)
